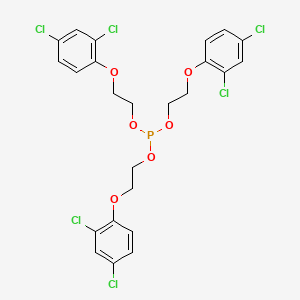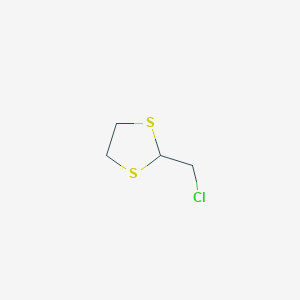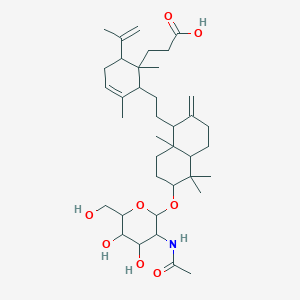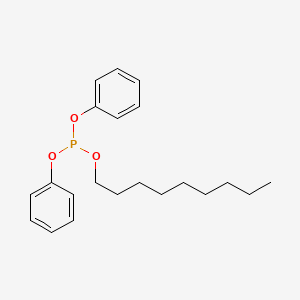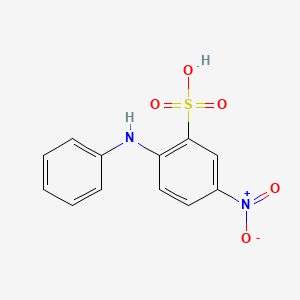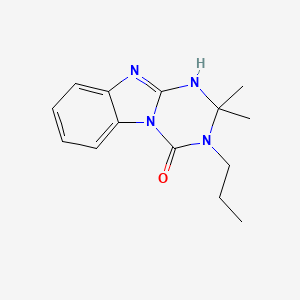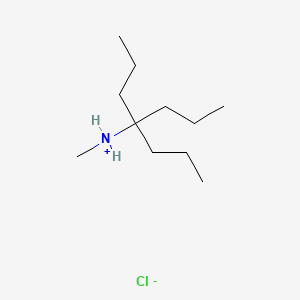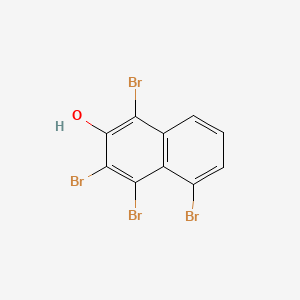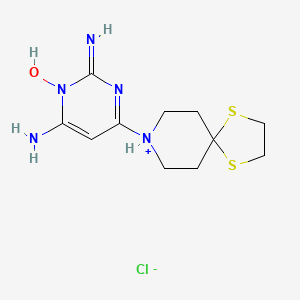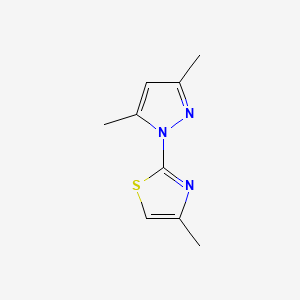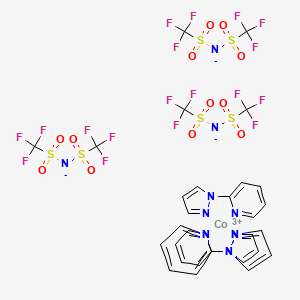
FK102Co(II) TFSI salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FK102Co(II) TFSI salt, also known as tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide], is a cobalt-based organometallic complex. This compound is primarily used as a hole transport material and p-type dopant in dye-sensitized solar cells and perovskite solar cells. It enhances the conductivity and stability of these cells, leading to improved device performance and power conversion efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FK102Co(II) TFSI salt involves the coordination of cobalt(II) ions with tris(2-(1H-pyrazol-1-yl)pyridine) ligands, followed by the addition of bis(trifluoromethane)sulfonimide. The reaction is typically carried out in acetonitrile, which serves as a solvent. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with over 98% purity. The compound is then crystallized and dried to obtain an orange powder .
Analyse Des Réactions Chimiques
Types of Reactions: FK102Co(II) TFSI salt undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.
Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the pyrazolyl-pyridine ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like acetonitrile under inert conditions
Major Products:
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(I) or cobalt(0) complexes.
Substitution: Formation of new cobalt complexes with different ligands
Applications De Recherche Scientifique
FK102Co(II) TFSI salt has a wide range of scientific research applications, including:
Chemistry: Used as a dopant material to enhance the conductivity of perovskite solar cells and dye-sensitized solar cells.
Medicine: Investigated for use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Employed in the production of high-efficiency solar cells and other electronic devices
Mécanisme D'action
The primary mechanism by which FK102Co(II) TFSI salt exerts its effects is through efficient charge extraction and transfer from the perovskite active layer. This leads to a downward shift of the energy levels, improving device performance and power conversion efficiency. The compound also enhances the stability of perovskite solar cells, even in the presence of oxygen and moisture .
Comparaison Avec Des Composés Similaires
FK102Co(III) TFSI salt: A cobalt(III) complex used as a p-type dopant.
FK209Co(II) TFSI salt: Another cobalt(II) complex with similar applications.
FK269Co(III) TFSI salt: A cobalt(III) complex with enhanced stability and performance
Uniqueness: FK102Co(II) TFSI salt is unique due to its specific ligand structure, which provides optimal redox potential and stability. This makes it particularly effective in enhancing the performance of perovskite solar cells compared to other cobalt complexes .
Propriétés
Formule moléculaire |
C30H21CoF18N12O12S6 |
|---|---|
Poids moléculaire |
1334.9 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.3C2F6NO4S2.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-7H;;;;/q;;;3*-1;+3 |
Clé InChI |
ILXRZLQXWLMDFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


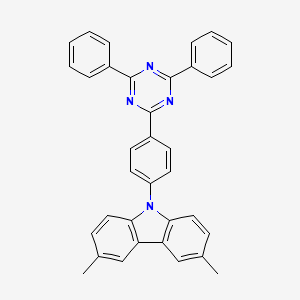

![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)

